2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
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Overview
Description
2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound with a unique structure that includes multiple aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the complex aromatic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Aromatic substitution reactions can occur, particularly at positions ortho or para to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2,7-bis(3-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The aromatic structure allows for π-π interactions with other aromatic compounds, which can be crucial in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,7-bis(4-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone: Similar structure but with nitro groups at different positions.
2,7-bis(3-dimethylaminophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone: Contains dimethylamino groups instead of nitro groups.
Uniqueness
The presence of multiple nitro groups makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C26H12N4O8 |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
6,13-bis(3-nitrophenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C26H12N4O8/c31-23-17-7-9-19-22-20(26(34)28(25(19)33)14-4-2-6-16(12-14)30(37)38)10-8-18(21(17)22)24(32)27(23)13-3-1-5-15(11-13)29(35)36/h1-12H |
InChI Key |
DETMTEXQFPJBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC(=CC=C6)[N+](=O)[O-])C2=O |
Origin of Product |
United States |
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